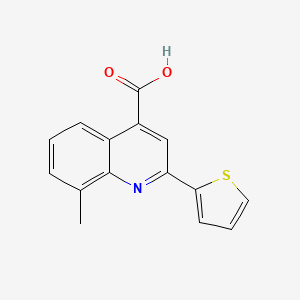

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

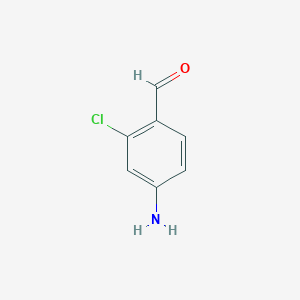

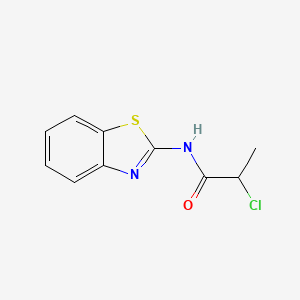

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a derivative of this structure .Chemical Reactions Analysis

The synthesis of quinoline and its derivatives involves various chemical reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

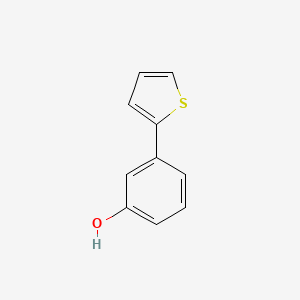

Thiophene derivatives have been studied for their potential anticancer properties . The quinoline moiety is also known for its chemotherapeutic significance. The combination of these two structures in 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid could lead to the development of novel anticancer agents. Research could focus on synthesizing analogs and testing their efficacy against various cancer cell lines.

Organic Electronics: Semiconductors

The thiophene ring is integral in the advancement of organic semiconductors . The compound could be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the evolution of flexible and lightweight electronic devices.

Material Science: Corrosion Inhibitors

Thiophene derivatives are known to act as corrosion inhibitors . This application is crucial in industrial chemistry, where the compound could be part of formulations used to protect metals and alloys from corrosive processes.

Pharmacology: Anti-inflammatory and Analgesic Effects

Compounds with a thiophene structure, such as suprofen, exhibit anti-inflammatory properties . The subject compound could be explored for its potential use as a nonsteroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation.

Microbiology: Antimicrobial Activity

Thiophene derivatives have shown antimicrobial activity . The compound’s application in this field could include the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria.

Neurology: Anesthetics

Thiophene derivatives have been used in anesthetics, such as articaine . Research into 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid could lead to the development of new local anesthetics with potentially improved properties.

Synthetic Chemistry: Heterocyclization Reactions

The compound can be used in heterocyclization reactions to synthesize various thiophene derivatives . These reactions are fundamental in creating a diverse library of compounds for further biological evaluation.

Drug Discovery: Kinase Inhibition

Thiophene derivatives have been identified as kinase inhibitors, which are important in the treatment of diseases like cancer . The compound could be a starting point for the design and synthesis of new kinase inhibitors.

Propriétés

IUPAC Name |

8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-9-4-2-5-10-11(15(17)18)8-12(16-14(9)10)13-6-3-7-19-13/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPFZIXAUMPPGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394081 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

CAS RN |

33289-45-1 |

Source

|

| Record name | 8-Methyl-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)